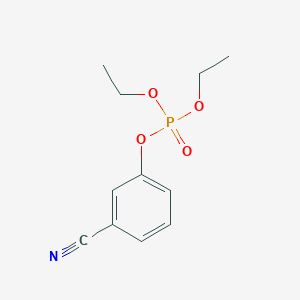

Diethyl 3-cyano-phenyl phosphate

Description

Properties

CAS No. |

120579-21-7 |

|---|---|

Molecular Formula |

C11H14NO4P |

Molecular Weight |

255.21 g/mol |

IUPAC Name |

(3-cyanophenyl) diethyl phosphate |

InChI |

InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

UMJPNIRIQPRRMT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction with Triethyl Phosphite

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphate esters. Adapted from CN102234293A, this method involves reacting triethyl phosphite with 3-cyano-benzyl chloride under controlled conditions:

- Reagents :

- 3-Cyano-benzyl chloride

- Triethyl phosphite ($$ (C2H5O)_3P $$)

- Dichlorobenzene (solvent and additive)

Procedure :

- Dissolve 3-cyano-benzyl chloride in dichlorobenzene.

- Gradually add triethyl phosphite at 110–120°C, allowing solvent evaporation.

- Heat the mixture to 150°C for 3 hours to complete the reaction.

- Filter the product to isolate this compound.

Yield and Advantages :

This method is scalable for industrial production, with dichlorobenzene enabling high-purity output.

Phosphorylation of 3-Cyano-Phenol with Diethyl Chlorophosphate

A second route, inspired by US3250826A, involves direct phosphorylation of 3-cyano-phenol using diethyl chlorophosphate:

- Reagents :

- 3-Cyano-phenol

- Diethyl chlorophosphate ($$ (C2H5O)_2P(O)Cl $$)

- Methyl ethyl ketone (solvent)

- Sodium carbonate (base)

Procedure :

- Dissolve 3-cyano-phenol and sodium carbonate in methyl ethyl ketone.

- Add diethyl chlorophosphate dropwise under reflux (80°C).

- Reflux for 15 hours to ensure complete reaction.

- Extract the product using toluene, wash with sodium carbonate solution, and distill under reduced pressure.

Yield and Challenges :

Alternative Methods Using Cyanating Agents

A less common approach, noted in evitachem.com, introduces the cyano group post-phosphorylation:

- Reagents :

- Diethyl phenyl phosphate

- Cyanating agent (e.g., CuCN or KCN)

Procedure :

- React diethyl phenyl phosphate with a cyanating agent in acetonitrile or dichloromethane under reflux.

- Optimize pH (6–7) and temperature (40–80°C) to favor cyano substitution.

Yield and Limitations :

- Yields are unspecified but require rigorous control to avoid side reactions.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

Catalysts and Additives

- Sodium carbonate neutralizes HCl byproducts during phosphorylation, shifting equilibrium toward product formation.

- Dichlorobenzene acts as a non-reactive solvent, reducing side reactions in Michaelis-Arbuzov synthesis.

Industrial-Scale Production Considerations

Scaling the Michaelis-Arbuzov method involves:

- Large reactors with precise temperature control (110–150°C).

- Continuous distillation to remove excess triethyl phosphite and solvent.

- Crystallization or chromatography for purification, achieving >99% purity.

Analytical Characterization

Key spectroscopic data confirm structural integrity:

- IR Spectroscopy : Peaks at 2250 cm$$^{-1}$$ (C≡N stretch) and 1250 cm$$^{-1}$$ (P=O stretch).

- Mass Spectrometry : Exact mass = 255.0660 g/mol (calculated for $$ C{11}H{14}NO_4P $$).

- NMR : $$ ^1H $$ NMR signals at δ 1.3 ppm (CH$$_3$$ of ethyl groups) and δ 7.4–7.6 ppm (aromatic protons).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-cyano-phenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Sodium hydride or other strong bases are often used to facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Amino-phenyl phosphate derivatives.

Substitution: Various substituted phenyl phosphate esters.

Scientific Research Applications

Diethyl 3-cyano-phenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 3-cyano-phenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Diethyl phenyl phosphate: Lacks the cyano group, making it less reactive in certain chemical reactions.

Diethyl 4-cyano-phenyl phosphate: Similar structure but with the cyano group in the para position, which can affect its reactivity and binding properties.

Diethyl methylphosphonate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties

Uniqueness: Diethyl 3-cyano-phenyl phosphate is unique due to the presence of the cyano group in the meta position, which influences its reactivity and interaction with biological targets. This structural feature makes it a valuable compound for specific applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.